Ethyl 6-hydroxypyridine-2-carboxylate
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Overview
Description
Ethyl 6-hydroxypyridine-2-carboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The pyridine ring is a versatile scaffold that can be modified to produce a wide range of biologically active molecules.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-(hydroxymethyl)pyridine-2-carboxylates involves hydrogenation processes where side reactions such as hydrogenolysis can occur, but with optimized conditions, pure products can be obtained . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate and involves coupling with aromatic aldehydes to afford Schiff base compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray analysis, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. Ethyl 6-hydroxyfulvene-1-carboxylate, for example, exhibits chemo-selectivity in its reaction with nucleophiles, reacting only with primary amines to afford stable condensation products . Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield dihydropyrrolo[3'4-c]pyridin-7-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, amino, and carboxylate groups can affect the compound's solubility, stability, and reactivity. For instance, the stability of condensation products of ethyl 6-hydroxyfulvene-1-carboxylate under acidic and basic conditions suggests potential utility as a protecting reagent for primary amines . The thermal properties and stability of these compounds can also be studied using DFT analyses, as demonstrated for thieno[2,3-c]pyridine derivatives .
Scientific Research Applications
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Scientific Field : Medicinal Chemistry
- Application Summary : The structurally related compound, Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate, has been synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .
- Methods of Application : Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .
- Results or Outcomes : The desired methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was obtained as brown crystals with a yield of 60.0% .
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Scientific Field : Organic Chemistry
- Application Summary : A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized. This compound has extensive research value and application potential in the pharmaceutical and chemical industries .
- Methods of Application : The structure of the synthesized compounds is novel. The structure of the target compound was characterized by 1H NMR, 13C NMR, FTIR, and MS .
- Results or Outcomes : The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h3-5H,2H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTPNYOMVLJREU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429013 |
Source
|
Record name | ethyl 6-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxypyridine-2-carboxylate | |
CAS RN |
53389-00-7 |
Source
|
Record name | ethyl 6-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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